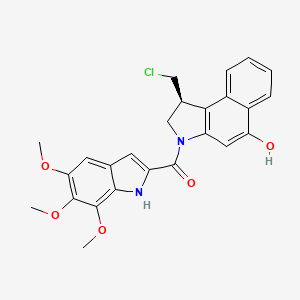

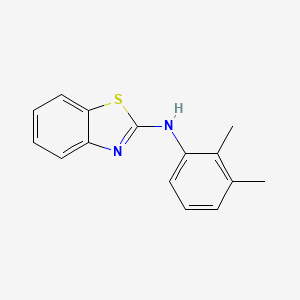

![molecular formula C8H10O4S B2570810 1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide CAS No. 2137793-42-9](/img/structure/B2570810.png)

1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide” is a chemical compound used in various research fields, enhancing our understanding of molecular structures and catalysis. It is a high-quality reference standard for pharmaceutical testing .

Synthesis Analysis

Single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro [4.5]decanes can be prepared in good yield by acid-catalysed phenylsulfanyl (PhS-) migration . Either the syn - or anti -stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis

The molecular structure of “1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide” is complex and contributes to its unique properties . The average mass of the molecule is 172.245 Da .Chemical Reactions Analysis

The chemical reactions of “1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide” are influenced by its molecular structure. Acid-catalysed phenylsulfanyl (PhS-) migration is one of the key reactions involved in its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide” are determined by its molecular structure. The average mass of the molecule is 172.245 Da, and the monoisotopic mass is 172.055801 Da .Applications De Recherche Scientifique

- Researchers have explored the antitumor effects of this compound. Its spirocyclic structure may interact with cellular targets, potentially inhibiting tumor growth or metastasis .

- The stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes, including this compound, has been investigated. Acid-catalyzed phenylsulfanyl (PhS-) migration allows the preparation of single enantiomers and diastereoisomers .

- By reacting this compound with terminal alkynes, triazole derivatives can be synthesized. Copper-catalyzed click reactions play a crucial role in this process .

Antitumor Activity

Synthetic Chemistry

Triazole Derivatives

Propriétés

IUPAC Name |

8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]dec-2-en-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8/h1,4H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEPQPHKMCSXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC12C(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2570730.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2570731.png)

![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)

![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)

![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)

![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide](/img/structure/B2570742.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2570747.png)